molecular formula C17H20N4O3S B5523146 5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B5523146
M. Wt: 360.4 g/mol
InChI Key: FUPZWRLZXXQLCH-UHFFFAOYSA-N
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Description

5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12561169 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Their Importance

Heterocyclic compounds, especially those containing the imidazo[4,5-c]pyridine scaffold, are of significant interest due to their diverse biological activities. Research has shown various heterocyclic frameworks, like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, to possess a range of pharmacological properties, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016). These compounds are considered "drug prejudice" scaffolds, indicating their potential as leads for drug discovery due to their favorable interaction with biological targets.

Antiglycation and Antioxidant Activities

Compounds with imidazo[4,5-b]pyridine frameworks have been synthesized and evaluated for their antiglycation and antioxidant activities. For instance, a series of novel imidazo[4,5-b]pyridine benzohydrazones demonstrated significant antiglycation activities, suggesting their potential in managing complications related to protein glycation, such as those seen in diabetes and aging (Taha et al., 2015).

Photophysical Applications

Imidazo[1,5-a]pyridine-based compounds have been investigated for their photophysical properties, making them suitable candidates for applications such as fluorescent probes in biological systems. These compounds' ability to intercalate into lipid bilayers and their solvatochromic behavior underline their potential for studying membrane dynamics, hydration, and fluidity, which are crucial for understanding cellular health and biochemical pathways (Renno et al., 2022).

Synthesis and Chemical Reactivity

The synthesis of novel heterocyclic compounds, including those with imidazo[1,2-a]pyridine derivatives, is a key area of research. These compounds have been synthesized for various purposes, including the exploration of their antiulcer, antisecretory, and cytoprotective properties (Starrett et al., 1989). The development of new synthetic methodologies allows for the creation of complex molecules that can serve as valuable tools in medicinal chemistry and drug design.

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Given the known biological activities of similar compounds, it may have potential as a therapeutic agent .

Properties

IUPAC Name

[2-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-17(21-6-5-14-15(11-21)19-12-18-14)13-3-1-2-4-16(13)20-7-9-25(23,24)10-8-20/h1-4,12H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPZWRLZXXQLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN2)C(=O)C3=CC=CC=C3N4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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